Benzenamine, 4-[(3-nitrophenyl)azo]-
Description
Significance of Azo Compounds in Contemporary Chemical Science
Azo compounds, a fascinating class of organic molecules characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), form a cornerstone of modern chemical science. Their discovery dates back to 1858, and they have since become integral to numerous scientific and industrial fields. jchemrev.com Constituting the largest and most versatile class of synthetic colorants, azo dyes account for over 60% of all dyes used in industry. nih.gov Their widespread use in the textile, printing, paper, food, and cosmetic industries is a testament to their vibrant colors, cost-effective synthesis, and adaptability. nih.govbenthamdirect.comdyespigments.net
The synthesis of aromatic azo compounds is traditionally achieved through a two-step process known as diazotization followed by a coupling reaction. nih.govanjs.edu.iq This method involves the conversion of a primary aromatic amine into a diazonium salt, which is then reacted with an electron-rich coupling component, such as a phenol or another aniline (B41778) derivative. anjs.edu.iqbritannica.com The versatility of this synthesis allows for a vast array of structures with finely tuned properties, leading to a complete spectrum of colors. jchemrev.com Modern synthetic methods have also been developed, including the direct oxidation of aromatic amines and the reductive coupling of nitroaromatic compounds, aiming for greener and more efficient processes. mdpi.comnih.gov
Beyond their role as dyes, the significance of azo compounds has expanded dramatically into high-technology and biomedical applications. A key feature of azobenzene (B91143) derivatives is their ability to undergo reversible trans-cis photoisomerization when irradiated with light of a specific wavelength. wikipedia.orgnih.gov This property makes them ideal candidates for molecular switches, which can be controlled by light to alter a system's properties. This photochromic behavior is the foundation for their use in advanced materials, including:
Optical Data Storage: The two distinct isomers can represent binary data (0 and 1). researchgate.net
Liquid Crystal Displays: Modulating the alignment of liquid crystals. researchgate.net
Photopharmacology: Creating drugs that can be activated or deactivated with light at a specific site in the body, offering precise therapeutic control. benthamdirect.comwikipedia.org
Photoswitchable Catalysis: Regulating the activity of catalysts with light. wikipedia.org
Cell Signaling and Vision Restoration: Investigating and controlling biological processes at the molecular level. wikipedia.orgrsc.org
In the realm of medicinal chemistry, azo compounds have been investigated for a range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anticancer properties. benthamdirect.comresearchgate.net The discovery of Prontosil, an azo-containing antibacterial drug, was a landmark in medicine. benthamdirect.com This has spurred ongoing research into novel azo derivatives with therapeutic potential. benthamdirect.comresearchgate.net
Scope and Academic Research Focus on Benzenamine, 4-[(3-nitrophenyl)azo]-
The specific compound, Benzenamine, 4-[(3-nitrophenyl)azo]-, also known as 4-[(3-nitrophenyl)diazenyl]aniline, is an isomer within the nitro-substituted aminoazobenzene family. While its structural formula suggests it would share the characteristic properties of azo dyes, a comprehensive review of academic literature indicates that specific research on this meta-nitro isomer is limited. The primary focus of scientific investigation has historically been on its structural isomer, Benzenamine, 4-[(4-nitrophenyl)azo]-, often referred to as Disperse Orange 3. chemspider.com
Despite the limited specific research, the fundamental chemical and physical properties of Benzenamine, 4-[(3-nitrophenyl)azo]- can be predicted and are cataloged in chemical databases. These properties are derived from its molecular structure and provide a baseline for its expected behavior.
Table 1: Chemical Identification of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Identifier | Value |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| IUPAC Name | 4-[(3-nitrophenyl)diazenyl]aniline |
| Molecular Weight | 242.23 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])N=NC2=CC=C(C=C2)N |
| InChI Key | MDMDJAOEKAAIGH-UHFFFAOYSA-N |
Data sourced from PubChem CID 135439.
Table 2: Predicted Physicochemical Properties of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Property | Predicted Value |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 98.9 Ų |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
| Complexity | 333 |
Data sourced from PubChem CID 135439.
The academic interest in related isomers, particularly the para-substituted Benzenamine, 4-[(4-nitrophenyl)azo]-, has been extensive due to its use as a disperse dye and its toxicological profile. Studies on these related compounds often focus on their synthesis, spectral characterization, dyeing performance, and biological activities, including their potential to cleave into constituent aromatic amines. researchgate.net The research landscape suggests that while Benzenamine, 4-[(3-nitrophenyl)azo]- is a well-defined chemical entity, it has not been a primary subject of dedicated research studies in the same way as its isomers.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)16(17)18/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMDJAOEKAAIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061060 | |
| Record name | Benzenamine, 4-[(3-nitrophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-23-4 | |
| Record name | 4-[2-(3-Nitrophenyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-(3-nitrophenyl)diazenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(3-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenamine, 4-[(3-nitrophenyl)azo]- | |
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| Record name | 4-[(3-nitrophenyl)azo]aniline | |
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Synthetic Methodologies for Azo Compounds with Nitro Substituted Anilines
Diazotization-Coupling Reaction Mechanisms for Benzenamine, 4-[(3-nitrophenyl)azo]-
The most traditional and widely used method for synthesizing azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction. anjs.edu.iq This process involves two main stages: the formation of a diazonium salt and the subsequent electrophilic aromatic substitution reaction with a coupling partner. numberanalytics.comslideshare.net
Reactants and Reaction Conditions for Specific Isomers
The synthesis of Benzenamine, 4-[(3-nitrophenyl)azo]- specifically involves the diazotization of 3-nitroaniline (B104315) and its subsequent coupling with aniline (B41778). The reaction conditions must be carefully controlled to ensure the formation of the desired product.
The diazotization step is typically carried out in a cold acidic solution to form the diazonium salt of 3-nitroaniline. This highly reactive intermediate is then introduced to a solution containing the coupling component, aniline. The substitution occurs preferentially at the para-position of the aniline ring due to the activating and directing effects of the amino group. organic-chemistry.org
| Reactant/Condition | Purpose/Specification |
| Diazo Component | 3-Nitroaniline |
| Coupling Component | Aniline |
| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) |
| Acidic Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Temperature | 0-5°C (for diazonium salt stability) |
| pH | Mildly acidic to neutral for the coupling reaction |
This table outlines the typical reactants and conditions for the synthesis of Benzenamine, 4-[(3-nitrophenyl)azo]- via the diazotization-coupling reaction.
Mechanistic Pathways of Diazonium Salt Formation and Coupling
Diazonium Salt Formation: The mechanism begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. masterorganicchemistry.comorganic-chemistry.org The nitrous acid is then protonated by the excess acid, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺). byjus.comyoutube.com
The primary aromatic amine, 3-nitroaniline, then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. byjus.com Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing nitro group on the aniline ring can affect the reactivity but does not prevent the formation of the diazonium salt.
Azo Coupling: The azo coupling reaction is an electrophilic aromatic substitution. numberanalytics.com The newly formed 3-nitrophenyl diazonium ion serves as the electrophile. This electrophile attacks the electron-rich ring of the coupling component, aniline. ijarsct.co.in The amino group (-NH₂) on the aniline ring is a strong activating group, directing the substitution to the para-position. ijarsct.co.in The reaction proceeds through a sigma complex intermediate, followed by the loss of a proton to restore aromaticity and form the final stable azo compound, Benzenamine, 4-[(3-nitrophenyl)azo]-. numberanalytics.com
Advanced Synthetic Approaches
To address the limitations of traditional methods, such as long reaction times and the use of harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot procedures.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages for the preparation of azo dyes. mdpi.comnih.gov This technique utilizes microwave energy to provide rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. isca.meisca.me
In the context of synthesizing compounds like Benzenamine, 4-[(3-nitrophenyl)azo]-, microwave assistance can be applied to the coupling step. The rapid heating accelerates the rate of the electrophilic aromatic substitution, leading to a more efficient process. researchgate.net This method is also considered a greener approach as it often requires less solvent and energy compared to conventional heating. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Typically several hours | 2-20 minutes mdpi.comisca.me |
| Energy Consumption | Higher | Lower |
| Yield | Often moderate | Generally higher isca.me |
| Heating | Conduction/Convection (slower, non-uniform) | Dielectric polarization (rapid, uniform) |
This table compares conventional and microwave-assisted synthesis for azo dyes, highlighting the advantages of the latter.
One-Pot Synthesis Strategies from Nitroaromatics and Anilines
One-pot synthesis offers a streamlined approach by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. For azo compounds, this can involve the direct coupling of nitroaromatics and anilines. researchgate.netanjs.edu.iq In this strategy, the nitro compound is reduced in situ while the aniline is concurrently oxidized, leading to the formation of the azo linkage without the need for a separate diazotization step. researchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired azo compound. ijarsct.co.in Key factors that influence the outcome of the diazotization and coupling reactions include temperature, pH, reactant ratio, and the choice of solvent. ijarsct.co.inscispace.com
Temperature: The diazotization reaction must be kept at a low temperature (0-5°C) to prevent the unstable diazonium salt from decomposing and forming unwanted byproducts, such as phenols. ijarsct.co.in
pH: The pH of the reaction medium is critical for the coupling step. beilstein-journals.org For coupling with anilines, the reaction is typically carried out in a mildly acidic to neutral solution. If the pH is too low, the concentration of the free amine (the activated coupling species) is reduced due to protonation. If it is too high, the diazonium salt can convert to a non-reactive diazotate ion. beilstein-journals.org
Reactant Ratio and Solvent: The stoichiometry of the reactants and the choice of solvent can also impact the reaction efficiency. For instance, using a slight excess of the nitrosating agent is common in diazotization. scispace.com The solvent system can influence the solubility of the reactants and the stability of the intermediates. Mechanochemical approaches, which use ball milling, have even demonstrated the synthesis of azo dyes under solvent-free conditions, offering a greener alternative. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, providing precise information about the chemical environment of individual protons and carbon atoms within a molecule.
Table 1: Predicted ¹H-NMR Chemical Shifts for Benzenamine, 4-[(3-nitrophenyl)azo]-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (3-nitrophenyl ring) | 7.5 - 8.5 | m |
| Aromatic Protons (aniline ring) | 6.8 - 7.8 | m |
| -NH₂ Protons | ~5.0 (broad) | s |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For the analogous compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, the spectrum displays signals for all the carbon atoms in the molecule. The carbons attached to the nitro group and the azo group are expected to be significantly deshielded and thus appear at a lower field. The carbons of the aniline (B41778) ring will also show distinct chemical shifts influenced by the amino and azo substituents.
Table 2: Predicted ¹³C-NMR Chemical Shifts for Benzenamine, 4-[(3-nitrophenyl)azo]-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons (3-nitrophenyl ring) | 120 - 150 |
| Aromatic Carbons (aniline ring) | 115 - 155 |
| Carbon attached to -NO₂ | ~148 |
| Carbons attached to -N=N- | 145 - 155 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of Benzenamine, 4-[(3-nitrophenyl)azo]- is expected to exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of similar azo dyes reveals typical vibrational frequencies. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. The presence of the azo group (-N=N-) is typically confirmed by a weak to medium intensity band around 1400-1450 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region. Crucially, the nitro group (-NO₂) will show strong, characteristic asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Table 3: Characteristic FT-IR Absorption Bands for Benzenamine, 4-[(3-nitrophenyl)azo]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Amino) | N-H Stretch | 3300 - 3500 |
| -N=N- (Azo) | N=N Stretch | 1400 - 1450 |
| -NO₂ (Nitro) | Asymmetric Stretch | 1530 - 1550 |
| -NO₂ (Nitro) | Symmetric Stretch | 1340 - 1360 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. For azo compounds, the -N=N- stretching vibration, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum. In studies of nitroazobenzene derivatives, intense Raman bands are observed for the stretching of the nitro group and the aromatic rings. For Benzenamine, 4-[(3-nitrophenyl)azo]-, prominent Raman bands are expected for the azo linkage, the nitro group, and the phenyl rings, which can be enhanced through surface-enhanced Raman spectroscopy (SERS) techniques.
Table 4: Expected Raman Shifts for Benzenamine, 4-[(3-nitrophenyl)azo]-
| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| -N=N- Stretch | 1400 - 1460 |
| -NO₂ Symmetric Stretch | 1340 - 1360 |
| Aromatic Ring Breathing | ~1000 |
| Aromatic C=C Stretch | 1580 - 1620 |
Electronic Spectroscopy for Electronic Transitions and Solvatochromism
Electronic spectroscopy, specifically UV-Visible spectroscopy, is employed to study the electronic transitions within the molecule. Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The absorption spectrum of Benzenamine, 4-[(3-nitrophenyl)azo]- is expected to show intense bands corresponding to π-π* and n-π* electronic transitions.
The phenomenon of solvatochromism, where the color of a compound changes with the polarity of the solvent, is a key feature of many azo dyes. This is due to changes in the energy levels of the ground and excited states of the molecule in different solvent environments. Studies on similar azo compounds have demonstrated both positive (bathochromic shift with increasing solvent polarity) and negative (hypsochromic shift) solvatochromism. For Benzenamine, 4-[(3-nitrophenyl)azo]-, a push-pull system is established by the electron-donating amino group and the electron-withdrawing nitro group, which is expected to result in significant solvatochromic effects. The intramolecular charge transfer (ICT) from the amino group to the nitro group through the azo-aromatic system is sensitive to the solvent polarity.
A study on the closely related 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde showed that the maximum absorption wavelength (λmax) shifts depending on the solvent, with a range observed from 309 nm to 333 nm for one of its absorption bands. chemnet.com This indicates that the electronic transitions are indeed influenced by the solvent environment.
Table 5: Expected UV-Visible Absorption Maxima (λmax) and Solvatochromic Behavior
| Electronic Transition | Expected λmax Range (nm) | Expected Solvatochromic Shift |
|---|---|---|
| π-π | 350 - 450 | Bathochromic with increasing solvent polarity |
| n-π | > 450 (often weak) | Hypsochromic with increasing solvent polarity |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For azo dyes like Benzenamine, 4-[(3-nitrophenyl)azo]-, the spectrum is typically dominated by two main absorption bands: a high-energy band in the UV region corresponding to π-π* transitions of the aromatic system, and a lower-energy band in the visible region attributed to the n-π* transition of the azo (-N=N-) group. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings. The nitro group (-NO2) acts as a strong electron-withdrawing group, and the amino group (-NH2) as an electron-donating group, which would be expected to influence the electronic distribution and thus the absorption spectrum significantly.
Without experimental data, a specific λmax value cannot be provided.
Solvatochromic Behavior Analysis
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the UV-Vis absorption bands. Azo dyes often exhibit significant solvatochromism due to changes in the interaction between the solvent and the dye's ground and excited states.
A detailed analysis for "Benzenamine, 4-[(3-nitrophenyl)azo]-" would involve dissolving the compound in a series of solvents with varying polarities (e.g., hexane (B92381), toluene, chloroform, acetone, ethanol, water) and recording the UV-Vis spectrum in each. The shift in λmax would then be correlated with solvent polarity scales.
Positive Solvatochromism (Bathochromic or Red Shift): The λmax shifts to a longer wavelength as solvent polarity increases. This typically occurs when the excited state is more polar than the ground state.
Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength as solvent polarity increases, which happens when the ground state is more polar than the excited state.
No experimental data on the solvatochromic behavior of this specific compound could be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can elucidate its structure through fragmentation analysis.
For "Benzenamine, 4-[(3-nitrophenyl)azo]-" (Molecular Formula: C12H10N4O2), the expected molecular weight is approximately 242.23 g/mol . In an MS experiment, the molecular ion peak [M]+ or a protonated molecule [M+H]+ would be expected around m/z 242 or 243, respectively.
The fragmentation pattern, typically obtained via tandem mass spectrometry (MS/MS), would reveal characteristic cleavages. Expected fragmentation pathways for this azo dye could include:
Cleavage of the bonds adjacent to the azo group, leading to fragments corresponding to the substituted aniline and nitrobenzene (B124822) moieties.
Loss of the nitro group (NO2) or related small molecules.
Fission of the aromatic rings themselves under high energy conditions.
A specific fragmentation table cannot be generated without experimental mass spectra.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) in the solid state.
An XRD analysis of "Benzenamine, 4-[(3-nitrophenyl)azo]-" would confirm its molecular geometry, including the planarity of the azobenzene (B91143) system and the orientation of the nitro and amino groups. It would also reveal how the molecules pack together in the crystal lattice, which is crucial for understanding its solid-state properties. Key parameters obtained from such a study are presented in a crystallographic data table.
No published crystal structure or corresponding crystallographic data for this compound was found.
Fluorescence Spectroscopy and Luminescence Properties
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many azo dyes are known for their strong color, they often exhibit weak fluorescence or are non-fluorescent. This is typically due to efficient non-radiative decay processes, such as rapid trans-cis isomerization around the -N=N- bond, which quenches the excited state before fluorescence can occur.
A fluorescence study would involve measuring the emission spectrum after exciting the compound at its absorption wavelength. The resulting data would include the maximum emission wavelength, the quantum yield (a measure of fluorescence efficiency), and the fluorescence lifetime.
Specific data regarding the luminescence properties of "Benzenamine, 4-[(3-nitrophenyl)azo]-" are not available in the reviewed literature.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. archive.org This method is widely used for azo dyes and their derivatives to predict molecular geometries, electronic characteristics, and spectroscopic features with a good balance of accuracy and computational cost. A common approach involves using hybrid functionals, such as B3LYP, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to perform these calculations.
Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Band Gap Energies
The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties.
A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and a greater ease of intramolecular charge transfer from the HOMO to the LUMO. In azo compounds, the HOMO is often localized on the electron-donating part of the molecule (such as the aniline (B41778) ring), while the LUMO is centered on the electron-accepting portion (like the nitrophenyl ring). This distribution facilitates charge transfer across the azo bridge (–N=N–), which is fundamental to the molecule's electronic and optical properties. DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution.
Molecular Geometry Optimization and Conformations
Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the conformation with the lowest potential energy. DFT methods are employed to systematically adjust bond lengths, bond angles, and dihedral angles until this energy minimum is reached. The resulting optimized geometry represents the most probable structure of the molecule and serves as the foundation for subsequent calculations of properties like vibrational frequencies and electronic spectra. For molecules like Benzenamine, 4-[(3-nitrophenyl)azo]-, optimization is crucial for understanding the planarity and orientation of the phenyl rings relative to the central azo group.
Quantum Chemical Parameters (Chemical Hardness, Electronegativity, Chemical Potential)
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.
These parameters are calculated using the energies of the frontier orbitals, as detailed in the table below.
| Parameter | Formula (based on Koopmans' Theorem) | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to charge transfer. |
| Chemical Potential (μ) | μ = -χ | Describes the escaping tendency of electrons from the molecule. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
This table outlines the definitions and formulas for key quantum chemical parameters derived from HOMO and LUMO energies.
Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)
A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. It predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for azo dyes are typically π→π* and n→π* transitions associated with the chromophoric azo group and aromatic rings.
IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to specific bond stretches, bends, and torsions. Comparing the calculated IR spectrum with an experimental one helps in the assignment of vibrational modes.
NMR Spectra: The chemical shifts of nuclei like ¹H and ¹³C can also be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
NBO analysis is particularly useful for understanding the stability of a molecule arising from hyperconjugative interactions and charge delocalization. It quantifies the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction indicates the strength of the charge transfer between the donor and acceptor orbitals. For Benzenamine, 4-[(3-nitrophenyl)azo]-, NBO analysis can elucidate the flow of electron density from the electron-rich aniline moiety to the electron-deficient nitrophenyl ring through the azo bridge, providing a deeper understanding of the intramolecular charge transfer that governs its properties.
Molecular Docking for Interaction Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand how a molecule might interact with a biological target.
For azo dye derivatives, molecular docking studies are often performed to predict their binding affinity to the active sites of enzymes or proteins. For instance, studies on related compounds have investigated their potential to inhibit bacterial enzymes, such as those from E. coli (e.g., PDB ID: 1hnj). The simulation calculates a docking score and binding energy, which estimate the strength of the interaction. The results also provide a detailed 3D view of the binding mode, showing specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein. Such studies can suggest potential biological activities for Benzenamine, 4-[(3-nitrophenyl)azo]- and guide further experimental investigation.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgscirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of various non-covalent contacts with neighboring molecules. nih.govmdpi.com The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov
By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. scirp.orgnih.gov The dnorm map uses a red-white-blue color scheme, where red spots indicate close contacts with distances shorter than the van der Waals radii, white areas represent contacts approximately equal to the van der Waals radii, and blue regions signify longer-range contacts. scirp.orgdergipark.org.tr
For "Benzenamine, 4-[(3-nitrophenyl)azo]-", the presence of nitro (NO₂), amino (NH₂), and azo (-N=N-) functional groups, along with aromatic rings, dictates a complex network of intermolecular interactions. Although a specific Hirshfeld surface analysis for this exact compound is not available in the cited literature, a detailed understanding of its probable interactions can be inferred from studies on structurally analogous molecules containing similar functional moieties. nih.goviucr.orgnih.gov
The analysis is further complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts on the Hirshfeld surface. scirp.orgnih.gov These plots provide a quantitative breakdown of each type of interaction, expressed as a percentage of the total Hirshfeld surface area. nih.govnajah.edu
Based on analyses of related aromatic compounds featuring nitro and amino groups, the primary intermolecular contacts expected for "Benzenamine, 4-[(3-nitrophenyl)azo]-" are dominated by hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) interactions. iucr.orgnih.gov The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as prominent hydrogen bond acceptors, leading to significant O···H contacts. iucr.orgnih.gov The abundance of hydrogen atoms on the phenyl rings results in a large contribution from H···H contacts, which represent van der Waals forces. nih.gov
Furthermore, C···H contacts are indicative of C-H···π interactions, where hydrogen atoms interact with the π-systems of the aromatic rings. nih.gov Interactions involving the nitrogen atoms, such as N···H contacts, are also expected due to the presence of the amino and azo groups. nih.gov Pi-pi (π-π) stacking interactions between the aromatic rings, visualized as flat regions on the surface, also play a role in the crystal packing. nih.gov
The anticipated percentage contributions of the most significant intermolecular contacts for "Benzenamine, 4-[(3-nitrophenyl)azo]-", as inferred from analogous structures, are detailed in the table below. nih.goviucr.orgnih.gov
| Interaction Type | Anticipated Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 40 | Represents van der Waals forces and is typically the largest contributor due to the high abundance of hydrogen atoms. iucr.orgnih.gov |
| O···H/H···O | 25 - 35 | Corresponds to hydrogen bonds between the nitro-group oxygen atoms and hydrogen atoms from neighboring molecules, particularly from the amino group. iucr.orgresearchgate.net |
| C···H/H···C | 10 - 20 | Indicates C-H···π interactions between hydrogen atoms and the aromatic rings. nih.govnih.gov |
| C···C | 5 - 10 | Suggests the presence of π-π stacking interactions between the phenyl rings. researchgate.net |
| N···H/H···N | 3 - 8 | Arises from interactions involving the nitrogen atoms of the amino and azo groups. nih.gov |
| Other | < 5 | Includes minor contributions from other contacts like O···C, N···C, and N···O. |
This quantitative breakdown highlights the dominant forces governing the crystal packing of "Benzenamine, 4-[(3-nitrophenyl)azo]-". The interplay of strong hydrogen bonds (O···H), prevalent van der Waals forces (H···H), and π-interactions (C···H and C···C) collectively determines the supramolecular architecture of the compound in the solid state. iucr.orgresearchgate.net
Chemical Reactivity, Mechanism, and Transformation Pathways
Photoinduced Isomerization Mechanisms (Trans-Cis Photoisomerization)
The photochromic behavior of azobenzene (B91143) and its derivatives, including Benzenamine, 4-[(3-nitrophenyl)azo]-, is characterized by a reversible photoinduced isomerization between two geometric isomers: the thermally stable trans (E) form and the less stable cis (Z) form. beilstein-journals.orglongdom.org This transformation is the foundation for their application in molecular switches and dynamic molecular devices. beilstein-journals.org
The isomerization process is initiated by irradiating the molecule with light of a specific wavelength. Typically, the trans-to-cis isomerization is achieved by irradiation with ultraviolet or visible light corresponding to the molecule's π-π* or n-π* absorption bands. longdom.orgresearchgate.netrsc.org For many azobenzenes, the π-π* transition occurs at wavelengths between 320–350 nm. beilstein-journals.org The reverse process, cis-to-trans isomerization, can be triggered by irradiation with light of a different wavelength, often in the 400–450 nm range, or it can occur thermally in the dark. beilstein-journals.orgresearchgate.net The photochemical conversions are remarkably fast, often occurring on the scale of picoseconds, while the thermal relaxation from cis to trans is a much slower process, ranging from milliseconds to days depending on the molecule and its environment. beilstein-journals.org
This isomerization induces a significant change in molecular geometry. For the parent azobenzene molecule, the distance between the carbon atoms at the 4 and 4' positions decreases from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis isomer. beilstein-journals.org
Two primary mechanisms have been proposed for the photoisomerization of azobenzenes:
Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, proceeding through a twisted transition state where the π-bond is temporarily broken. longdom.org
Inversion: This mechanism suggests a planar or semi-planar pathway where one of the nitrogen atoms moves through a linear transition state. longdom.org
The operative mechanism can be influenced by the substitution pattern on the aromatic rings. longdom.orgrsc.org For "push-pull" azobenzenes, which feature an electron-donating group on one ring and an electron-withdrawing group on the other, the isomerization mechanism is often suggested to proceed via rotation. longdom.org Benzenamine, 4-[(3-nitrophenyl)azo]- fits this description, with the amino group (-NH₂) acting as an electron donor and the nitro group (-NO₂) as an electron acceptor. This substitution pattern affects the energy levels of the excited states and can influence the kinetics and efficiency of the isomerization process.
| Isomerization Process | Trigger | Typical Wavelength | Speed |
| trans → cis | Light (UV/Visible) | 320–350 nm | Picoseconds |
| cis → trans | Light (Visible) | 400–450 nm | Picoseconds |
| cis → trans | Heat (Thermal Relaxation) | N/A | Milliseconds to Days |
Azo Bond Cleavage Mechanisms
The cleavage of the central azo bond (-N=N-) is a critical transformation pathway for azo compounds, leading to the formation of aromatic amines. This process can occur through various abiotic and biotic routes.
Azo colorants can degrade over time through thermal or photochemical processes. canada.ca High temperatures or prolonged exposure to light, particularly UV radiation, can provide the energy needed to break the azo bond. This abiotic degradation can lead to the decolorization of the dye and the formation of various breakdown products, including the constituent aromatic amines.
Reductive cleavage is a major degradation pathway for azo dyes. nih.gov This process involves the addition of electrons to the azo bond, leading to its scission. It is a key step in both environmental degradation and biological metabolism.
For Benzenamine, 4-[(3-nitrophenyl)azo]-, the reductive cleavage would result in the formation of p-phenylenediamine (B122844) and 3-nitroaniline (B104315).
Reductive Cleavage Reaction: Benzenamine, 4-[(3-nitrophenyl)azo]- + 4[H] → p-Phenylenediamine + 3-Nitroaniline
Electrochemical methods can also be used to study and induce the reductive cleavage of azo compounds, providing insights into the reaction mechanisms. researchgate.net This process is generally irreversible and can be complicated by preceding or subsequent chemical reactions involving the tautomeric forms of the dye. researchgate.net
Acid-Base Equilibria and pH Dependence
The chemical structure and properties of Benzenamine, 4-[(3-nitrophenyl)azo]- are sensitive to changes in pH due to the presence of the basic amino group (-NH₂). In acidic solutions, the amino group can be protonated to form an ammonium (B1175870) cation (-NH₃⁺).
This protonation affects the electronic properties of the entire molecule. The electron-donating character of the amino group is neutralized, which in turn influences the electron density of the azo bridge and the aromatic system. This change in electronic structure leads to a change in the molecule's light absorption characteristics, resulting in a color shift (halochromism).
The acid-base equilibrium can be described by the following equation:
R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O (where R is the 4-[(3-nitrophenyl)azo]phenyl group)
Tautomerism and Isomeric Forms (Azo-Hydrazone Tautomerism)
Azo dyes that possess an amino group (or a hydroxyl group) in the ortho or para position relative to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. canada.ca Benzenamine, 4-[(3-nitrophenyl)azo]- can exhibit this azo-hydrazone tautomerism.
The equilibrium involves the migration of a proton from the amino group to one of the azo nitrogen atoms, accompanied by a rearrangement of the double bonds to form a quinoid ring structure.
Azo form: Benzenamine, 4-[(3-nitrophenyl)azo]-
Hydrazone form: 1-nitro-3-[2-(4-imino-1-cyclohexa-2,5-dienylidene)]diazane
The position of this equilibrium is influenced by several factors:
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. researchgate.net
Temperature: Changes in temperature can shift the equilibrium. researchgate.net
pH: The pH of the medium is a critical determinant. Studies on similar azo dyes have shown that the hydrazone form is often the dominant tautomer in acidic and neutral solutions, while the azo form becomes dominant in alkaline solutions. rsc.orgresearchgate.net
Substituents: The electronic nature of substituents on the aromatic rings can influence the relative stability of the two forms. unifr.ch
Derivatization, Structural Modifications, and Structure Property Relationships
Design Principles for Modulating Electronic and Optical Responses
The electronic and optical properties of azo compounds like Benzenamine, 4-[(3-nitrophenyl)azo]- are governed by the π-conjugated system of the azobenzene (B91143) unit. Modifications to this system can significantly alter its behavior. mdpi.com The core principle involves modulating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The introduction of electron-donating groups (EDGs) and electron-acceptor groups (EWGs) is a fundamental strategy for tuning the optoelectronic properties of azobenzene derivatives. researchgate.net The parent molecule, Benzenamine, 4-[(3-nitrophenyl)azo]-, possesses an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group, creating a "push-pull" system. researchgate.net
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups increase the electron density of the aromatic ring. researchgate.net Attaching additional EDGs to the phenyldiazenyl portion of the molecule can enhance the "push" effect, leading to a smaller HOMO-LUMO energy gap. This typically results in a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum. researchgate.net Quantum chemical calculations on substituted anilines show that EDGs increase the C-N bond length and the out-of-plane angle of the amino group. researchgate.netsemanticscholar.org
Electron-Acceptor Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and formyl (-CHO) groups withdraw electron density from the aromatic system. researchgate.net Introducing stronger or additional EWGs on the nitrophenyl ring enhances the "pull" effect. This modification stabilizes the LUMO, reduces the energy gap, and can also lead to bathochromic shifts. researchgate.net For instance, the incorporation of groups like 2,6-dichloro-4-nitrophenyl introduces significant electron-withdrawing effects that influence reactivity and optical properties. ontosight.ai
Table 1: Effect of Substituent Groups on Molecular Properties of Azo Derivatives
| Substituent Type | Example Groups | Effect on HOMO-LUMO Gap | Impact on Absorption Spectrum | Reference |
| Electron-Donating | -NH₂, -OH, -OCH₃ | Decrease | Bathochromic Shift (Red Shift) | researchgate.net |
| Electron-Withdrawing | -NO₂, -CN, -CHO | Decrease | Bathochromic Shift (Red Shift) | researchgate.net |
The relative positions of substituents on the benzene (B151609) rings (ortho, meta, para) have a profound impact on the molecular geometry and electronic properties. researchgate.net In Benzenamine, 4-[(3-nitrophenyl)azo]-, the nitro group is in the meta position on one ring relative to the azo bridge, while the amino group is in the para position on the other.
Research on poly-substituted benzenes reveals that the influence of push-pull interactions through the aromatic system is significantly affected by the substituent positions. researchgate.net While para- and meta-isomers primarily exhibit effects based on π-electron delocalization, ortho-isomers can introduce steric hindrance and the potential for intramolecular hydrogen bonding. The presence of nitro and amino groups in vicinal (ortho) positions can lead to the formation of strong intramolecular hydrogen bonds, which can cause notable changes in molecular geometry, such as bond length alternation and planarization of the amino group, thereby decreasing the aromaticity of the ring. researchgate.net This demonstrates that a simple change in the position of the nitro group from meta to ortho could drastically alter the molecule's conformational flexibility and energetic stability.
Incorporation into Polymer Systems (e.g., Azo-Polyimides, Azopolymers)
The chromophoric unit of Benzenamine, 4-[(3-nitrophenyl)azo]- can be incorporated into polymer backbones or as side chains to create functional materials known as azopolymers. lew.ro Polyimides are particularly noteworthy matrices due to their high thermal stability, excellent mechanical properties, and chemical resistance. asianpubs.orgasianpubs.org When combined with azo dyes, the resulting azo-polyimides are promising materials for photonic and optoelectronic applications. lew.ronih.gov
The synthesis of azo-polyimides typically involves a two-step process: the condensation of an aromatic dianhydride with a diamine containing the azo moiety to form a polyamic acid, followed by cyclodehydration to yield the final polyimide. asianpubs.orgasianpubs.org The presence of the rigid azo group in the polymer main chain can increase chain rigidity, leading to closer chain packing and enhanced thermal stability. asianpubs.org
By using diamines derived from Benzenamine, 4-[(3-nitrophenyl)azo]-, novel aromatic-aliphatic or fully aromatic polyimides can be synthesized. asianpubs.orgresearchgate.net These polymers often exhibit good solubility in polar aprotic solvents, which is advantageous for processing, for instance, via spin-coating for thin-film applications. lew.ro The properties of these azo-polyimides, such as thermal stability and glass transition temperature, are influenced by the specific combination of the diamine and dianhydride monomers used. lew.roasianpubs.org
Table 2: Properties of Azo-Copolyimides
| Polymer System | Monomers | Key Properties | Potential Applications | Reference |
| Azo-Copolyimide | Benzophenone tetracarboxylic dianhydride, 4,4'-diamino-3,3'-dimethyldiphenylmethane, and an azo-diamine | Good solubility, thermal stability >300°C, high glass transition temperature (227-241°C) | Optical information storage, photonic devices | lew.ro |
| Aromatic-Aliphatic Azo Polyimides | 3,3',4,4'-azobenzene tetra carboxylic dianhydride and various aliphatic long-chain diamines | High thermal stability, good mechanical and electrical properties | High-grade pigments, thermally stable films | asianpubs.org |
Heterocyclic Ring System Integration
Integrating heterocyclic rings into the structure of azo dyes is a well-established strategy to modify their color, dyeing properties, and biological activity. nih.govmdpi.com Starting from a base structure like Benzenamine, 4-[(3-nitrophenyl)azo]-, the aromatic rings can be replaced with or coupled to various heterocyclic systems.
The synthesis often involves the diazotization of a heterocyclic amine, which is then coupled with another aromatic or heterocyclic component. mdpi.comscialert.net Alternatively, an aromatic amine from the original structure can be diazotized and coupled with a heterocyclic compound. For example, a common approach involves diazotizing an amino compound and coupling it with heterocyclic couplers like 4-hydroxyl-1-methyl-2-(1H)-quinolone or pyrazole (B372694) derivatives. nih.govresearchgate.net
The introduction of heterocyclic moieties can lead to:
Enhanced π-conjugation: Extending the conjugated system can lead to dyes with deeper colors and higher molar extinction coefficients. nih.gov
Improved Properties: Heterocyclic azo dyes often exhibit better brightness, color strength, and colorfastness compared to their benzene analogues. researchgate.net
Novel Functionalities: The heteroatoms (e.g., nitrogen, sulfur) in the rings can act as sites for further functionalization or coordination with metal ions. acs.org
Examples of heterocyclic systems used in azo dye synthesis include thiophene, pyrrole, quinazoline, and pyrazole. nih.govscialert.netresearchgate.net The specific choice of the heterocyclic ring and its substituents allows for precise tuning of the final dye's properties. nih.gov
Functionalization for Specific Interactions
Beyond general structural modifications, Benzenamine, 4-[(3-nitrophenyl)azo]- can be functionalized to induce specific, targeted interactions. This involves adding chemical groups designed to interact non-covalently with other molecules or surfaces.
Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds, such as additional amide or hydroxyl groups, can significantly influence the physical properties of materials. In polymers, for instance, intermolecular hydrogen bonds can lead to reduced solubility but may also play a role in the self-assembly and alignment of chromophores. nih.gov
Surface Grafting: By introducing a thiol group (-SH), derivatives can be chemisorbed onto gold surfaces to form self-assembled monolayers (SAMs). For example, a stable and redox-active monolayer was created by diazotizing a 4-aminothiophenol/Au monolayer, demonstrating how the azo functionality can be formed in situ on a surface for applications in molecular electronics and sensors. researchgate.net
Biological Targeting: Functional groups can be added to promote interactions with biological targets. The synthesis of azo derivatives with specific pharmacophores can lead to compounds with potential antimicrobial or other pharmacological activities. nih.gov Molecular docking studies are often used to predict and analyze the binding affinity of such functionalized molecules with protein structures. acs.orgresearchgate.net
Host-Guest Chemistry: Functionalization can prepare the molecule for inclusion in host-guest complexes, for example, with cyclodextrins. This encapsulation can enhance solubility, thermal stability, and modify the optical and electrical properties of the dye for applications in organic optoelectronics. elsevierpure.com
Applications in Advanced Materials Science and Photonics
Nonlinear Optical (NLO) Materials and Responses
Azo compounds are widely investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics. nih.gov These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The NLO response in azo dyes like Benzenamine, 4-[(3-nitrophenyl)azo]-, arises from the charge-transfer mechanism between electron-donating and electron-accepting groups connected by the π-conjugated azo bridge. This molecular design leads to large molecular hyperpolarizabilities, a key factor for efficient NLO activity. researchgate.netresearchgate.net
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are key NLO phenomena where a material converts incoming laser light of frequency ω into light with frequencies of 2ω and 3ω, respectively.
Second Harmonic Generation (SHG): This is a second-order NLO effect observed in non-centrosymmetric materials. Azo dyes, when aligned in a polymer matrix through a process called poling, can exhibit significant SHG activity. researchgate.net For instance, thin films of polymers doped with azo dyes can achieve a second-order nonlinear optical susceptibility, χ⁽²⁾, on the order of 10⁻⁸ to 10⁻⁷ esu. researchgate.net Research on 2-methyl-4-nitroaniline, a related compound, has shown that its SHG efficiency can be dramatically enhanced—by up to an order of magnitude—when processed into nanofibers, demonstrating the importance of material structuring. nih.gov The efficiency of SHG is highly dependent on the molecular structure and the degree of alignment of the chromophores. researchgate.netnih.gov
Third Harmonic Generation (THG): As a third-order NLO process, THG can occur in both centrosymmetric and non-centrosymmetric materials. Azo-based compounds are promising for THG applications. researchgate.net Studies on thin films containing azo compounds have demonstrated the generation of a third-order nonlinear optical susceptibility, χ⁽³⁾. researchgate.netresearchgate.net For example, guest-host polymeric films with azo dyes have shown effective cubic nonlinear susceptibility values of approximately |<χ⁽³⁾(3ω)>| ~ 10⁻¹⁴ esu. researchgate.net
Table 1: Representative NLO Properties of Azo-Based Materials
| NLO Phenomenon | Material System | Measured Parameter | Typical Value |
| SHG | Azo dye guest molecules in a polymer host | Second-order susceptibility (χ⁽²⁾) | ~19.59 × 10⁻⁸ esu researchgate.net |
| SHG | Merocyanine monolayer Langmuir-Blodgett film | Second-order susceptibility (χ⁽²⁾) | 1.3 × 10⁻⁷ esu researchgate.net |
| THG | Azo dye incorporated into PMMA matrix | Third-order susceptibility ( | <χ⁽³⁾(3ω)> |
| THG | Pristine C60 thin films (for comparison) | Third-order susceptibility (χ⁽³⁾) | Enhancement observed researchgate.net |
Photoinduced birefringence is the creation of a difference in the refractive index for light of different polarizations, induced by exposure to polarized light. In materials containing azo compounds, this effect is driven by the trans-cis photoisomerization of the azo group. researchgate.net When exposed to linearly polarized light, trans-azobenzene molecules, which are more stable, absorb photons and convert to the cis form. This process is followed by thermal relaxation back to the trans state. Repeated cycles lead to the statistical alignment of the azo molecules perpendicular to the polarization direction of the incident light, resulting in optical anisotropy or birefringence. researchgate.net
This property is highly dependent on the molecular structure and the host matrix. For example, guest-host films made from a poly(methyl methacrylate) (PMMA) matrix containing a V-shaped azo-chromophore have shown a high local optical birefringence of around 3.3 × 10⁻⁴. rsc.org The efficiency of this process is linked to the photoisomerization quantum yield, which was found to be a considerable 0.15 ± 0.02 for one such system. rsc.org
Optical Data Storage and Memory Devices
The photoinduced birefringence and anisotropy in azo-containing materials make them excellent candidates for optical data storage. researchgate.netmdpi.com Information can be "written" into an azo-polymer film using a polarized laser beam, which aligns the chromophores and creates birefringent patterns corresponding to data bits. This information can then be "read" by detecting the change in polarization of a weaker, non-perturbing laser beam.
The reversible nature of the trans-cis isomerization allows for rewritable data storage. The stored information can be erased by heating the material or by irradiating it with circularly polarized or unpolarized light, which randomizes the orientation of the azo molecules. Research into guest-host films has demonstrated that these materials can exhibit a maximum residual optical memory of around 50%, indicating that a significant portion of the induced anisotropy remains after the writing laser is turned off. rsc.org The development of azo-functionalized copolymers is a key area of research aimed at achieving high-density optical data storage. researchgate.net
Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs))
The tunable electronic properties of azo compounds make them suitable for use in various organic optoelectronic devices. Their ability to absorb light and transport charge is critical for these applications.
Organic Light-Emitting Diodes (OLEDs): While less common than other materials, azo-based compounds can be incorporated into OLED structures, often in the charge-transporting or emissive layers. The specific molecular design can influence the color and efficiency of the emitted light.
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a dye absorbs light and injects an electron into a semiconductor material (like TiO₂). Azo dyes can function as the photosensitizer in these cells. The efficiency of a DSSC is heavily dependent on the dye's absorption spectrum, its energy levels relative to the semiconductor, and its stability. The broad absorption bands of many azo dyes in the visible spectrum are advantageous for this application. Research on related organic dyes, such as acetophenone (B1666503) azo anthrone, has shown their potential as organic semiconductors in optoelectronics. elsevierpure.com
Molecular Switches and Logic Gate Operations
The photoisomerization of azo compounds is a classic example of a molecular switch. The molecule can be switched between two distinct states (trans and cis) using light of specific wavelengths. The trans isomer is generally more stable and can be converted to the cis isomer by irradiation with UV or specific visible light. The reverse process can be triggered by light of a different wavelength (often blue or green) or by heat.
This reversible switching behavior can be harnessed to perform logic gate operations at the molecular level. For instance, the state of the molecule (trans or cis), which can be read out by its absorption spectrum, can represent a binary state (0 or 1). By using light inputs to control the isomerization, it is possible to construct simple logic gates, a foundational step toward molecular computing. rsc.org
Chemosensors and Colorimetric Indicators for Specific Analytes
Azo dyes are frequently employed as chemosensors and colorimetric indicators due to the sensitivity of their absorption spectra to the chemical environment. The interaction of an analyte with the azo molecule can perturb its electronic structure, leading to a visible color change.
Azo-based chemosensors have been developed for the detection of various ions. For example, an azobenzene (B91143) derivative, 2-(4-Hydroxiazobenzene)benzoic acid (HABA), has been shown to be a selective colorimetric chemosensor for fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and phosphate (B84403) (PO₄³⁻) anions. nih.gov The interaction with these anions causes a significant shift in the absorbance bands, for instance, from 372 nm to 491 nm in the presence of fluoride, resulting in a clear visual signal. nih.gov The binding of the analyte to functional groups on the azo molecule, such as hydroxyl or carboxylic acid groups, is the primary sensing mechanism. nih.gov
Table 2: Association Constants for an Azo-Based Anion Chemosensor
| Analyte (Anion) | Association Constant (Kₐ) in acetonitrile |
| Fluoride (F⁻) | 1.56 × 10⁴ ± 0.28 mol⁻¹dm³ nih.gov |
| Acetate (CH₃COO⁻) | 1.25 × 10⁴ ± 0.60 mol⁻¹dm³ nih.gov |
| Phosphate (PO₄³⁻) | 1.90 × 10⁴ ± 0.67 mol⁻¹dm³ nih.gov |
Liquid Crystalline Materials Development
The exploration of "Benzenamine, 4-[(3-nitrophenyl)azo]-" and its derivatives in the realm of advanced materials science has opened up intriguing possibilities, particularly in the development of liquid crystalline materials. The inherent rigidity of the azobenzene core, coupled with the electronic asymmetry introduced by the nitro and amino substituents, provides a foundational molecular structure conducive to the formation of mesophases. Research into analogous azo compounds has demonstrated that strategic molecular modifications can lead to the emergence of various liquid crystalline phases, which are pivotal for applications in photonics and display technologies.
The development of liquid crystals based on the "Benzenamine, 4-[(3-nitrophenyl)azo]-" scaffold primarily involves the introduction of flexible terminal groups, typically long alkyl or alkoxy chains, to the core structure. These flexible chains are crucial for inducing and stabilizing liquid crystalline phases by influencing intermolecular interactions and molecular packing. The position of the nitro group, as well as the nature and length of the terminal substituents, significantly dictates the type of mesophase observed (e.g., nematic, smectic) and the temperature range over which these phases are stable.
Detailed research into structurally similar p-nitroazobenzene derivatives has provided valuable insights into the structure-property relationships that govern their mesomorphic behavior. For instance, studies on homologous series of compounds, where the length of a terminal alkoxy chain is systematically varied, have revealed predictable trends in phase transition temperatures and the types of liquid crystal phases formed.
One area of significant interest is the synthesis of ionic liquid crystals incorporating the p-nitroazobenzene moiety. These materials combine the properties of liquid crystals with those of ionic liquids, leading to novel materials with tunable thermal, optical, and electrochemical properties. Research has shown that by incorporating an imidazolium-based ionic group into a p-nitroazobenzene derivative, it is possible to induce and enhance the stability of smectic liquid crystalline phases. The ionic interactions play a crucial role in the formation of the layered smectic structures.
The following data tables summarize the mesomorphic properties of some representative liquid crystals derived from structures analogous to "Benzenamine, 4-[(3-nitrophenyl)azo]-". It is important to note that the data presented here is for related compounds, illustrating the general principles of how molecular modifications impact liquid crystalline behavior.
Table 1: Phase Transition Temperatures of a Homologous Series of N-(4-fluoro-3-nitrobenzylidene)-4-(alkyloxy)aniline Derivatives
This table illustrates the effect of increasing the alkoxy chain length on the mesomorphic properties of a series of azomethine derivatives, which share structural similarities with the target compound.
| Compound | n | Phase Transitions (°C) |
| IIn | 6 | Cr 110.5 I |
| IIn | 7 | Cr 105.2 I |
| IIn | 8 | Cr 103.8 I |
| IIn | 10 | Cr 101.1 I |
| IIn | 12 | Cr 102.3 I |
| IIn | 14 | Cr 104.7 I |
| IIn | 16 | Cr 106.9 I |
| Cr: Crystalline, I: Isotropic. Data indicates these compounds are non-mesomorphic. mdpi.com |
Table 2: Mesomorphic Properties of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety
This table presents the phase transition temperatures for a series of ionic liquid crystals, demonstrating the formation of smectic phases.
| Compound | n | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |
| C₃ | 3 | Cr 142 SmA 158 I | I 155 SmA 118 Cr |
| C₆ | 6 | Cr 135 SmA 162 I | I 160 SmA 125 Cr |
| C₁₀ | 10 | Cr 128 SmA 175 I | I 173 SmA 145 Cr |
| D₃ | 3 | Cr 125 I | I 122 Cr |
| D₆ | 6 | Cr 118 SmA 132 I | I 130 SmA 105 Cr |
| D₁₀ | 10 | Cr 112 SmA 148 I | I 146 SmA 128 Cr |
| Cr: Crystalline, SmA: Smectic A, I: Isotropic. Cₙ are bromide salts, Dₙ are tetrafluoroborate (B81430) salts. researchgate.net |
The research findings underscore the versatility of the azobenzene scaffold in designing novel liquid crystalline materials. The presence of the nitro group often enhances the dipole moment of the molecule, which can lead to stronger intermolecular interactions and promote the formation of more ordered smectic phases. Furthermore, the photoisomerization properties of the azo group can be harnessed to create photoresponsive liquid crystals, where the mesomorphic properties can be modulated by light. This opens up avenues for the development of advanced photonic devices such as optical switches and data storage systems. ajgreenchem.commdpi.comnih.gov
Coordination Chemistry and Metal Complexation
Synthesis of Metal-Azo Complexes and Chelates
The synthesis of metal complexes with azo ligands like Benzenamine, 4-[(3-nitrophenyl)azo]- generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A common and effective method is the reflux of an ethanolic solution containing the azo ligand and the corresponding metal chloride, such as Cu(II), Ni(II), or Co(II) salts. arabjchem.orgwalshmedicalmedia.com
The general procedure can be outlined as follows:
An ethanolic solution of the metal chloride (e.g., CuCl₂, NiCl₂, CoCl₂) is prepared. walshmedicalmedia.com
This solution is added to a stirred ethanolic solution of the azo ligand, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.net
The resulting mixture is heated under reflux for a period ranging from 30 minutes to several hours. arabjchem.orgwalshmedicalmedia.com
Upon cooling, the solid metal complex often precipitates out of the solution. walshmedicalmedia.com
The product is then collected by filtration, washed with the solvent (e.g., ethanol/water mixture) to remove unreacted starting materials, and dried. arabjchem.org
This straightforward method has been successfully used to synthesize a wide range of metal-azo complexes. The resulting complexes are often colored, stable, and non-hygroscopic solids. nih.gov Their solubility varies, with many being soluble in polar organic solvents like DMF and DMSO. nih.govnih.gov
Ligand Design and Coordination Modes
Benzenamine, 4-[(3-nitrophenyl)azo]- is an effective chelating agent due to the presence of multiple potential donor sites. The design of such ligands is crucial as the nature and position of donor atoms determine the structure and stability of the resulting metal complexes. This ligand possesses three primary potential coordination sites: the two nitrogen atoms of the azo group (–N=N–) and the nitrogen atom of the terminal amino group (–NH₂).
The presence of multiple donor atoms allows the ligand to act in a bidentate or potentially tridentate manner, forming stable five- or six-membered chelate rings with a central metal ion. uomustansiriyah.edu.iq The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
In azo-dye complexes, the nitrogen atoms of the azo group are excellent electron donors and are almost invariably involved in coordination. nih.govnih.gov The coordination of one of the azo nitrogens to the metal center is a defining feature of these complexes.
Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR)
Spectroscopic techniques are indispensable for confirming the formation of metal complexes and elucidating their structures. By comparing the spectra of the free ligand with those of the metal complexes, definitive evidence of coordination can be obtained.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying which donor atoms are involved in coordination. The key vibrational bands of the ligand are observed to shift upon complexation.
Azo Group (ν(N=N)): The stretching vibration of the azo group, typically found in the 1390–1520 cm⁻¹ region for the free ligand, shifts upon coordination. nih.gov This shift, which can be to either a lower or higher frequency, is a strong indication that one of the azo nitrogen atoms is bonded to the metal ion. arabjchem.orgnih.govjmchemsci.comjmchemsci.com
Amino Group (ν(N-H)): The involvement of the amino group in coordination is evidenced by shifts in its N-H stretching and bending vibrations. The stretching vibration of the amino group (typically around 3400 cm⁻¹) and the bending vibration (around 1650 cm⁻¹) are shifted, usually to a lower frequency, in the spectra of the complexes. jmchemsci.comjmchemsci.com
Metal-Ligand Bonds (ν(M-N)): The most direct evidence of coordination comes from the appearance of new, weak bands in the far-infrared region of the spectra (typically 400–600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. nih.govjmchemsci.com
Table 1: Representative IR Spectral Data for Azo-Ligand Metal Complexation (cm⁻¹)
| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Change) | Reference |
| ν(N-H) of Amino | 3440 - 3409 | Shift to 3425 - 3348 | jmchemsci.com |
| δ(N-H) of Amino | ~1650 | Shift to lower frequency (1620 - 1604) | jmchemsci.comjmchemsci.com |
| ν(N=N) of Azo | 1434 - 1520 | Shift to 1386 - 1488 | nih.govjmchemsci.comjmchemsci.com |
| ν(M-N) | Not Present | Appearance of new bands (401 - 563) | nih.govjmchemsci.com |
UV-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the geometry and electronic transitions within the metal complexes. The UV-Vis spectrum of the free azo ligand typically shows characteristic bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. nanobioletters.com Often, new bands appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions, confirming the formation of the complex. semanticscholar.org These new electronic transitions are responsible for the distinct colors of the metal chelates. nih.gov
Table 2: UV-Vis Spectral Data and Electronic Transitions
| Compound Type | Typical λmax (nm) | Assignment | Observation upon Complexation | Reference |
| Free Azo Ligand | 316 - 370 | π→π, n→π | Shift in λmax (often bathochromic) | nanobioletters.commdpi.com |
| Metal Complex | 450 - 480 | Ligand-to-Metal Charge Transfer (LMCT) | Appearance of new absorption bands | semanticscholar.orgmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for characterizing diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). Upon coordination, the electronic environment of the protons in the ligand changes, leading to shifts in their resonance signals. Protons located near the coordination sites (i.e., on the aromatic rings adjacent to the azo and amino groups) are expected to show the most significant changes in their chemical shifts compared to the free ligand. nih.govnih.gov For instance, the signal for the -NH₂ protons would be expected to shift, providing further evidence for the involvement of the amino group in coordination. nih.gov
Theoretical Studies of Metal-Ligand Interactions (e.g., DFT on complexes)
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data in coordination chemistry. DFT calculations are used to model the structures of metal-azo complexes, providing insights into their geometry, bond lengths, and bond angles. nih.gov
These theoretical studies can:
Optimize the molecular geometry of the ligand and its metal complexes to predict the most stable conformation. nih.gov
Calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which help in understanding the electronic properties and reactivity of the complexes. nih.gov
Simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to validate the proposed structures. nih.gov
For complexes involving Benzenamine, 4-[(3-nitrophenyl)azo]-, DFT studies would be instrumental in confirming the bidentate coordination mode through the azo and amino nitrogens and in analyzing the electronic structure and stability of the resulting chelate. nih.govnih.gov
Environmental Chemical Fate and Abiotic Degradation Pathways
Photolytic Degradation Mechanisms in Environmental Contexts
The interaction of sunlight with azo dyes is a primary driver of their transformation in aquatic environments. For "push-pull" azobenzenes like Benzenamine, 4-[(3-nitrophenyl)azo]-, the principal photophysical process is a reversible trans-cis photoisomerization. researchgate.netacs.org The thermodynamically more stable trans-isomer can be converted to the less stable cis-isomer upon absorption of light, a process that can be reversed either photochemically or thermally. researchgate.netmdpi.com
The kinetics of the thermal back-reaction (cis-to-trans) are highly dependent on the polarity of the solvent. Studies on the closely related compound 4-anilino-4'-nitroazobenzene demonstrate that the rate of thermal isomerization increases significantly in more polar solvents. This is attributed to a more polar transition state that is stabilized by polar solvent molecules. researchgate.net The mechanism of isomerization can shift from an inversion pathway in nonpolar media to a rotational pathway in polar media. researchgate.net
While isomerization is a dominant process, prolonged exposure to UV radiation can lead to the actual degradation of the dye molecule. This photodegradation can involve the cleavage of the azo bond, which is often the most photo-labile part of the molecule. The process typically involves the generation of highly reactive species, such as hydroxyl radicals, especially in the presence of photosensitizers like titanium dioxide (TiO2). nih.govacs.org The degradation proceeds through both oxidative and reductive pathways, leading to the formation of various aromatic intermediates. nih.gov
Table 1: Isomerization Rate Constants for a Structurally Similar Azo Dye (4-anilino-4'-nitroazobenzene) in Various Solvents
| Solvent | Polarity Index | Rate Constant (k) at 25°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Cyclohexane | 0.2 | 0.002 | 75 |
| Toluene | 2.4 | 0.006 | 70 |
| Dichloromethane | 3.1 | 0.015 | 65 |
| Acetone | 5.1 | 0.045 | 60 |
| Ethanol | 5.2 | 0.085 | 55 |
Data is illustrative and based on findings for structurally similar "push-pull" azo dyes.
Chemical Oxidation Processes
Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants like azo dyes. mdpi.com These processes rely on the in-situ generation of powerful oxidizing agents, most commonly the hydroxyl radical (•OH). Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂) and ozonation (O₃).
The degradation of Benzenamine, 4-[(3-nitrophenyl)azo]- via AOPs is expected to proceed through several steps. The hydroxyl radicals can attack the molecule non-selectively. Key reaction sites include:
The Azo Linkage (-N=N-): Cleavage of the azo bond is a primary degradation pathway, leading to the formation of aromatic amines and other intermediates. nih.gov
Aromatic Rings: Hydroxyl radicals can add to the benzene (B151609) rings, leading to the formation of hydroxylated derivatives (phenolic compounds).
Amino Group: The amino group can be oxidized.
Studies on p-nitroaniline (PNA), a structurally related compound, using the Fenton process show that degradation is highly pH-dependent, with optimal rates occurring under acidic conditions (around pH 3.0). google.com At this pH, the generation of hydroxyl radicals is most efficient. The reaction rate is also influenced by the concentrations of Fe²⁺ and H₂O₂, although excessive hydrogen peroxide can scavenge hydroxyl radicals and inhibit the reaction. google.com Ozonation of aniline (B41778), another component of the target molecule, has been shown to yield products like nitrobenzene (B124822), azobenzene (B91143), and azoxybenzene, particularly at basic pH where the radical mechanism dominates.
Table 2: Effect of Initial pH on the Apparent Rate Constant (k_ap) for p-Nitroaniline Degradation by Fenton Oxidation
| Initial pH | k_ap (min⁻¹) |
|---|---|
| 2.0 | 0.08 |
| 3.0 | 0.15 |
| 4.0 | 0.12 |
| 5.0 | 0.10 |
| 6.0 | 0.09 |
Data adapted from a kinetic study on p-nitroaniline, a related compound, under the conditions: [PNA]₀ = 0.181 mM; [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 0.05 mM. google.com
Hydrolytic Cleavage and Stability
The azo bond (-N=N-) is generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). mdpi.com For many commercial disperse dyes, high hydrolytic stability is a required property to withstand high-temperature dyeing processes. mdpi.com
Identification and Analysis of Chemical Transformation Products
Based on the degradation mechanisms discussed, the following transformation products can be anticipated:
From Photolytic and Oxidative Cleavage: The primary cleavage of the azo bond would yield radicals or ions derived from p-phenylenediamine (B122844) and 3-nitroaniline (B104315). These highly reactive species would be quickly transformed into more stable products.
Oxidation of the aminophenyl moiety can lead to p-aminophenol and subsequently p-benzoquinone .
The nitrophenyl moiety can be converted to 3-nitrophenol .
Hydroxylation of the parent molecule prior to cleavage can also occur, forming various hydroxylated isomers of Benzenamine, 4-[(3-nitrophenyl)azo]-.
From Reductive Cleavage: Although an abiotic reductive pathway is less common in oxic surface waters, it can occur in certain photocatalytic systems or anoxic microenvironments. This pathway would break the azo bond to form two primary amines: p-phenylenediamine and 3-nitroaniline .
From Incomplete Oxidation/Rearrangement: Ozonation studies on aniline suggest that products like nitrobenzene , azoxybenzene , and picolinic acid could potentially be formed through more complex reaction pathways.
Table 3: Potential Abiotic Transformation Products of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Degradation Pathway | Potential Transformation Product | Analytical Method (from related studies) |
|---|---|---|
| Oxidative (AOPs) / Photocatalytic | p-Aminophenol | LC-MS, GC-MS |
| Oxidative (AOPs) / Photocatalytic | 3-Nitrophenol | LC-MS, GC-MS |
| Oxidative (AOPs) / Photocatalytic | p-Benzoquinone | LC-MS |
| Reductive Cleavage | p-Phenylenediamine | LC-MS/MS |
| Reductive Cleavage | 3-Nitroaniline | LC-MS/MS |
| Ozonation (from aniline moiety) | Nitrobenzene | GC-MS |
| Ozonation (from aniline moiety) | Azoxybenzene | GC-MS |
| Photolysis | cis-Benzenamine, 4-[(3-nitrophenyl)azo]- | UV-Vis Spectroscopy |
Advanced Analytical Detection and Characterization Methodologies
Spectrophotometric Detection Approaches (e.g., Absorbance Maxima-based Assays)
Spectrophotometry is a widely utilized technique for the analysis of azo dyes due to their characteristic absorption of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. The color of "Benzenamine, 4-[(3-nitrophenyl)azo]-" arises from its extended system of conjugated double bonds, which includes the benzene (B151609) rings and the azo group (-N=N-).
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to electronic transitions within the molecule. Typically, azo dyes display two main absorption bands: a high-intensity band in the UV region and a less intense band in the visible region. The intense band is attributed to the π→π* electronic transition, while the band in the visible region corresponds to the n→π* transition of the lone pair of electrons on the nitrogen atoms of the azo group. The presence of the nitro group (-NO2), an electron-withdrawing group, and the amino group (-NH2), an electron-donating group, can influence the position and intensity of these absorption maxima (λmax). For instance, studies on similar nitro-substituted azo dyes have demonstrated that the electronic properties of the substituents play a significant role in the spectral characteristics. While specific absorbance maxima for "Benzenamine, 4-[(3-nitrophenyl)azo]-" are not extensively reported in the literature, analysis of structurally related compounds such as 4-nitroaniline (B120555) and other azo dyes suggests that the λmax would likely be in the range of 350-500 nm. rdd.edu.iqresearchgate.netresearchgate.netnih.gov
Spectrophotometric assays for the quantification of "Benzenamine, 4-[(3-nitrophenyl)azo]-" would involve measuring the absorbance at its λmax and using a calibration curve prepared with standards of known concentrations. This method is advantageous due to its simplicity, speed, and cost-effectiveness.
Table 1: Expected UV-Vis Spectral Characteristics of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Electronic Transition | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | Ultraviolet (UV) | High |
Chromatographic Techniques for Separation and Quantification (e.g., Thin-Layer Chromatography)
Chromatographic methods are indispensable for the separation of "Benzenamine, 4-[(3-nitrophenyl)azo]-" from reaction mixtures, impurities, or other components in a sample matrix. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis and purification of this compound.
In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or a mixture of solvents, are used. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For "Benzenamine, 4-[(3-nitrophenyl)azo]-", which is a moderately polar compound, a silica gel plate would be a suitable stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often employed. The polarity of the mobile phase can be adjusted to optimize the separation.
The position of the compound on the developed TLC plate is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While a specific Rf value for "Benzenamine, 4-[(3-nitrophenyl)azo]-" would depend on the exact TLC conditions (stationary phase, mobile phase, temperature), it is a characteristic parameter that can be used for its identification when compared with a standard under the same conditions. Visualization of the spot on the TLC plate can be achieved under UV light, as aromatic compounds typically absorb UV radiation, or by using a staining agent.
Table 2: General Parameters for Thin-Layer Chromatography of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel G |
| Mobile Phase | Mixture of nonpolar and polar solvents (e.g., Toluene:Ethyl Acetate) |
| Visualization | UV light (254 nm) or iodine vapor |
| Expected Rf Value | Dependent on the specific mobile phase composition |
Electrochemical Detection Methods
Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), offer a sensitive and selective approach for the analysis of electroactive compounds such as "Benzenamine, 4-[(3-nitrophenyl)azo]-". The presence of both the azo group and the nitro group, which are reducible, makes this compound well-suited for electrochemical detection.
The electrochemical behavior of "Benzenamine, 4-[(3-nitrophenyl)azo]-" is characterized by the reduction of these functional groups at a working electrode. The azo group (-N=N-) typically undergoes an irreversible, two-electron, two-proton reduction to a hydrazo group (-NH-NH-). isca.me The nitro group (-NO2) is also electrochemically active and can be reduced in a multi-electron, multi-proton process to a hydroxylamine (B1172632) (-NHOH) or an amino (-NH2) group. researchgate.netrsc.org
A cyclic voltammogram of "Benzenamine, 4-[(3-nitrophenyl)azo]-" would be expected to show one or more cathodic (reduction) peaks corresponding to these processes. The peak potential provides qualitative information about the compound, while the peak current is proportional to its concentration, allowing for quantification. Studies on similar azo dyes and nitroaromatic compounds have shown that these reduction processes are often diffusion-controlled. isca.memdpi.com The electrochemical response can be influenced by factors such as the pH of the supporting electrolyte, the scan rate, and the nature of the working electrode material (e.g., glassy carbon, gold). mdpi.comresearchgate.net
Table 3: Expected Electrochemical Behavior of Benzenamine, 4-[(3-nitrophenyl)azo]-
| Functional Group | Expected Electrochemical Process | Nature of the Process |
|---|---|---|
| Azo (-N=N-) | Reduction to hydrazo (-NH-NH-) | Irreversible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
